molecular formula C12H15NO2S B303378 1-Tosyl-1,2,3,6-tetrahydropyridine

1-Tosyl-1,2,3,6-tetrahydropyridine

Cat. No.: B303378
M. Wt: 237.32 g/mol
InChI Key: ZMTDDBMFBZAZMT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic identification of this compound follows established IUPAC conventions, providing multiple acceptable nomenclature formats that reflect different structural perspectives. The compound is officially designated as 1-[(4-methylphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine, which explicitly describes the substitution pattern and functional group connectivity. Alternative IUPAC naming includes 1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine, emphasizing the dihydropyridine character of the unsaturated portion of the ring system.

Property Value Source
CAS Registry Number 57186-75-1
Molecular Formula C₁₂H₁₅NO₂S
Molecular Weight 237.32 g/mol
IUPAC Name 1-[(4-methylphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine
Alternative IUPAC 1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine

The nomenclature reflects the compound's structural hierarchy, where the tetrahydropyridine ring serves as the parent system and the tosyl group functions as a substituent. This naming convention facilitates systematic database searches and ensures unambiguous identification in scientific literature and commercial catalogs.

Historical Context in Organic Chemistry

The development of this compound emerged from the broader study of tetrahydropyridine derivatives, which have played crucial roles in medicinal chemistry and natural product synthesis. The parent compound 1,2,3,6-tetrahydropyridine, identified by CAS number 694-05-3, was initially investigated for its structural relationship to more complex alkaloids and its potential as a synthetic building block.

Historical research on tetrahydropyridine systems gained significant momentum following the discovery of biologically active compounds containing this structural motif. Notably, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) emerged as a compound of intense scientific interest due to its neurotoxic properties and its role in Parkinson's disease research. This discovery highlighted the importance of understanding the reactivity and properties of tetrahydropyridine derivatives, leading to the development of protected variants such as the tosyl derivative.

The introduction of tosyl protection for nitrogen-containing heterocycles became a standard practice in organic synthesis during the latter half of the 20th century. The tosyl group's electronic properties and its compatibility with various reaction conditions made it an ideal protecting group for synthetic applications. The specific development of this compound represented a logical extension of these protective strategies to partially saturated pyridine systems.

Structural Features and Molecular Properties

The molecular architecture of this compound encompasses several key structural elements that determine its chemical behavior and synthetic utility. The tetrahydropyridine ring adopts a half-chair conformation, with the double bond positioned between C4 and C5, creating a planar section that contrasts with the puckered saturated portion of the ring. This conformational preference influences both the compound's reactivity and its spectroscopic properties.

The tosyl group attached to the nitrogen atom serves multiple functions beyond simple protection. The sulfonyl moiety withdraws electron density from the nitrogen center through both inductive and resonance effects, significantly altering the basicity and nucleophilicity of the nitrogen atom compared to the unprotected tetrahydropyridine. This electronic modification enables selective reactions at other positions of the ring system while maintaining the integrity of the nitrogen-containing heterocycle.

Structural Feature Description Chemical Significance
Ring System Six-membered nitrogen heterocycle Provides conformational flexibility
Saturation Pattern Tetrahydro (4H reduction from pyridine) Creates reactive double bond
Tosyl Protection 4-Methylbenzenesulfonyl group on nitrogen Reduces nucleophilicity, enables selectivity
Molecular Geometry Half-chair conformation Influences reactivity patterns

The SMILES representation O=S(N1CC=CCC1)(C2=CC=C(C)C=C2)=O provides a linear notation that captures the essential connectivity, showing the sulfonyl bridge between the tetrahydropyridine ring and the methylated benzene ring. This structural encoding facilitates computational chemistry applications and database searches.

Physical and Chemical Characteristics

The physical properties of this compound reflect its organic nature and moderate molecular weight, with characteristics typical of sulfonamide-containing compounds. The compound exists as a solid at room temperature, with appearance described as ranging from white to slightly colored crystalline material depending on purity and storage conditions.

Stability considerations play a crucial role in the handling and storage of this compound. The presence of the electron-deficient double bond in the tetrahydropyridine ring creates potential sites for oxidation or polymerization under certain conditions. However, the tosyl protecting group provides stabilization by reducing the electron density at the nitrogen center, which might otherwise participate in unwanted side reactions.

Physical Property Specification Reference
Physical State Solid at room temperature
Appearance White to slightly colored crystals
Minimum Purity 95% (typical commercial grade)
Storage Temperature Cool, dry conditions
Stability Stable under recommended storage

The compound demonstrates good solubility in common organic solvents, which facilitates its use in various synthetic transformations. The polar sulfonyl group contributes to solubility in moderately polar solvents, while the aromatic and aliphatic portions of the molecule ensure compatibility with less polar reaction media.

Chemical reactivity patterns center on the double bond within the tetrahydropyridine ring, which can participate in various addition reactions, cycloadditions, and oxidation processes. The tosyl group's presence modulates these reactions by influencing both the electronic properties of the ring system and the steric environment around potential reaction sites.

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C12H15NO2S/c1-11-5-7-12(8-6-11)16(14,15)13-9-3-2-4-10-13/h2-3,5-8H,4,9-10H2,1H3

InChI Key

ZMTDDBMFBZAZMT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC=CC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC=CC2

Origin of Product

United States

Comparison with Similar Compounds

MPTP and Neurotoxicity

  • Mechanism : MPTP is metabolized by MAO-B to MPP+, which inhibits mitochondrial Complex I, causing oxidative stress and dopaminergic neuron death .
  • Pathological Outcomes : Reduces striatal dopamine (DA) by 70–80% and induces Parkinsonian symptoms in models .

1-Tosyl-THP

  • No direct neurotoxicity reported.
  • The tosyl group may hinder MAO interaction, preventing bioactivation into toxic metabolites.

N-Substituted-5-ethyl-THPs

  • Exhibit antiproliferative effects, with EH2 showing IC₅₀ = 71.88 μM against Ishikawa endometrial cancer cells .
  • Activity depends on substituent bulk and polarity, contrasting with 1-tosyl-THP’s synthetic applications.

N-Nitroso-THP

  • Higher carcinogenic risk than non-nitrosated analogs due to π-resonance stabilization of radicals .

Key Research Findings

Substituent Impact : The 4-phenyl group in MPTP is critical for MAO-B-mediated bioactivation, whereas the 1-tosyl group in 1-Tosyl-THP likely blocks enzymatic interactions .

Neuroprotection Strategies : L-arginine and GDNF gene therapy mitigate MPTP-induced DA neuron loss, highlighting pathways irrelevant to 1-tosyl-THP .

Structural-Activity Relationships (SAR) :

  • Saturated THP rings are poor MAO substrates .
  • Bulky substituents (e.g., tosyl) reduce bioavailability but enhance synthetic utility .

Preparation Methods

Synthetic Pathway and Reagents

An alternative approach utilizes ethyl 2-(triphenylphosphoranylidene)propionate as a key intermediate, reacting with p-toluenesulfonamide in the presence of benzaldehyde and boron trifluoride etherate (BF3Et2O\text{BF}_3\cdot\text{Et}_2\text{O}). This method constructs the tetrahydropyridine ring through a tandem aza-Michael addition and cyclization sequence.

Stepwise Protocol

  • Formation of Zwitterionic Intermediate : Ethyl 2-(triphenylphosphoranylidene)propionate reacts with acetyl chloride in dichloromethane/pentane, generating a zwitterionic species.

  • Nucleophilic Attack : p-Toluenesulfonamide undergoes nucleophilic addition to the activated allenoate, facilitated by BF3Et2O\text{BF}_3\cdot\text{Et}_2\text{O} as a Lewis acid.

  • Cyclization and Aromatization : Refluxing in benzene with a Dean–Stark trap removes water, driving the reaction toward tetrahydropyridine formation.

Purification : The crude product is recrystallized from chloroform/hexane, yielding 1-tosyl-1,2,3,6-tetrahydropyridine with 85% purity.

Comparative Analysis with Dehydration Method

ParameterDehydration MethodAza-Michael Addition
Starting Material N-Tosyl-4-piperidinolEthyl 2-(triphenylphosphoranylidene)propionate
Reagents H3PO4\text{H}_3\text{PO}_4BF3Et2O\text{BF}_3\cdot\text{Et}_2\text{O}, Benzaldehyde
Reaction Time 2–3 hours14 hours (reflux)
Yield High (not quantified)85% after recrystallization
Complexity LowModerate to High

Critical Evaluation of Methodologies

Industrial vs. Laboratory Suitability

The dehydration method is preferable for bulk synthesis due to its simplicity and low reagent costs. In contrast, the aza-Michael route offers superior stereochemical control, making it ideal for research-scale enantioselective syntheses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Tosyl-1,2,3,6-tetrahydropyridine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves functionalization of the tetrahydropyridine core via tosylation under basic conditions. For example, analogs like MPTP derivatives are synthesized using palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Optimization strategies include using anhydrous solvents (e.g., THF or DCM), controlled temperatures (0–25°C), and stoichiometric excess of tosyl chloride (1.2–1.5 equivalents). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves yields to >70% .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming regiochemistry and substitution patterns. For example, ¹H NMR chemical shifts between δ 2.3–2.5 ppm (tosyl methyl protons) and δ 5.5–6.2 ppm (olefinic protons) are diagnostic. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%), while Mass Spectrometry (EI-MS or ESI-MS) confirms molecular ion peaks and fragmentation patterns .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

  • Methodological Answer : Due to acute toxicity (GHS Category 1 for oral toxicity) and skin/eye irritation risks, researchers must:

  • Use fume hoods for all manipulations.
  • Wear nitrile gloves, lab coats, and safety goggles.
  • Avoid inhalation of dust/volatiles (use N95 masks if ventilation is inadequate).
  • Store at 2–8°C in airtight containers away from oxidizers.
    Emergency measures include immediate flushing with water (15 min for skin/eye contact) and artificial respiration if inhaled .

Advanced Research Questions

Q. How does the introduction of substituents on the tetrahydropyridine ring influence biological activity, and what strategies exist to evaluate structure-activity relationships (SAR)?

  • Methodological Answer : Substituents like aryl groups (e.g., phenyl, thiophenyl) or electron-withdrawing groups (e.g., trifluoromethyl) modulate lipophilicity and receptor binding. SAR evaluation involves:

  • Systematic synthesis of analogs with varying substituents (e.g., 4-phenyl vs. 6-fluoro derivatives).
  • In vitro assays (e.g., MAO-A/B inhibition, dopamine uptake inhibition).
  • Computational modeling (docking studies using AutoDock Vina) to predict binding affinities.
    For example, 4-phenyl derivatives show enhanced neuroinhibitory activity compared to unsubstituted analogs .

Q. What mechanistic insights explain the selective neurotoxicity of MPTP analogs like this compound in dopaminergic neurons?

  • Methodological Answer : MPTP analogs are metabolized by monoamine oxidase B (MAO-B) to toxic pyridinium species (e.g., MPP+), which are actively transported into dopaminergic neurons via dopamine transporters (DAT). This leads to mitochondrial Complex I inhibition and oxidative stress. Experimental validation includes:

  • Radiolabeled MPP+ uptake assays in striatal synaptosomes.
  • MAO-B knockout models to confirm metabolic activation.
  • Mazindol pre-treatment to block DAT-mediated uptake and prevent toxicity .

Q. How can researchers resolve contradictions in reported pharmacological data for tetrahydropyridine derivatives, such as conflicting neuroinflammatory vs. neuroprotective effects?

  • Methodological Answer : Discrepancies often arise from differences in dosing regimens, model systems (e.g., murine vs. primate), or metabolite stability. To address this:

  • Standardize in vivo models (e.g., C57BL/6 mice for MPTP studies).
  • Use pharmacokinetic profiling (LC-MS/MS) to monitor active metabolites.
  • Conduct dose-response studies (e.g., 10–100 mg/kg) to identify therapeutic windows.
    For example, low-dose 1-Tosyl derivatives may exhibit anti-inflammatory effects, while high doses induce oxidative damage .

Q. What advanced analytical methods are recommended for identifying synthetic by-products or degradation products of this compound?

  • Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal for detecting trace impurities. High-Resolution Mass Spectrometry (HRMS) confirms exact masses of degradation products (e.g., desulfonated or oxidized derivatives). Accelerated stability studies (40°C/75% RH for 6 months) coupled with Forced Degradation (acid/base/oxidative stress) identify major degradation pathways .

Q. How do metabolic pathways influence the pharmacological and toxicological profiles of this compound derivatives in vivo?

  • Methodological Answer : Hepatic cytochrome P450 enzymes (e.g., CYP2D6) and MAO-B mediate metabolism into reactive intermediates. Key steps include:

  • Microsomal incubation assays to identify primary metabolites.
  • Bile-duct cannulated rodent models to track biliary excretion.
  • Toxicity screening in human hepatocyte cultures (e.g., HepaRG cells).
    For instance, N-demethylation or sulfoxide formation can either enhance clearance or prolong half-life, impacting toxicity thresholds .

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